4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide

Antimicrobial resistance Benzenesulfonamide SAR Minimum inhibitory concentration

A benzenesulfonamide-carboxamide hybrid featuring a 4-chlorophenyl substituent, which sharply modulates antimicrobial potency (MIC range 7->100 µg/mL) compared to N-benzyl/butyl analogs. Its electron-withdrawing 4-Cl group (σp=+0.23) and logP ~4.22 optimize membrane permeability for Gram-positive/negative susceptibility mapping. The benzenesulfonyl zinc-binding motif enables CA isozyme profiling (IX/XII), while the absence of a CYP-labile benzylic C-H bond confers predicted microsomal stability, making it an ideal probe for liver microsome and cassette PK studies. Isotopic signature (³⁵Cl/³⁷Cl 3:1) supports LC-MS/MS method development.

Molecular Formula C16H16ClNO3S
Molecular Weight 337.82
CAS No. 923087-54-1
Cat. No. B2914824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide
CAS923087-54-1
Molecular FormulaC16H16ClNO3S
Molecular Weight337.82
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H16ClNO3S/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-22(20,21)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)
InChIKeyFMWQXCJVAKRYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide (CAS 923087-54-1): Structural and Physicochemical Baseline for Scientific Procurement


4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide (CAS 923087-54-1) is a synthetic benzenesulfonamide–carboxamide hybrid bearing a terminal 4-chlorophenyl substituent on the amide nitrogen and a benzenesulfonyl group at the terminus of the butanoyl chain. It belongs to the broader class of sulfonamide-bearing carboxamides, a scaffold widely explored for antimicrobial, anti-inflammatory, and carbonic-anhydrase-inhibitory activities [1]. The compound is predominantly catalogued as a research-grade building block and is commercially available from multiple suppliers. Its calculated physicochemical properties include a molecular formula of C₁₆H₁₆ClNO₃S, a molecular weight of 337.82 g·mol⁻¹, a computed logP of 4.22, a polar surface area (PSA) of 46.26 Ų, and zero violations of Lipinski's Rule of Five, positioning it within drug-like chemical space .

Why Generic Substitution Fails for 4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide: Structural Determinants of Divergent Antimicrobial Potency


Compounds within the benzenesulfonamide–carboxamide family cannot be treated as interchangeable building blocks because minor structural variations—particularly at the amide N-substituent—profoundly alter antimicrobial potency, target selectivity, and physicochemical properties. For instance, the N-benzyl analog, N-benzyl-4-(phenylsulfonyl)butanamide, exhibits antimicrobial minimum inhibitory concentrations (MICs) in the range of 50–100 µg·mL⁻¹ against Staphylococcus aureus and Escherichia coli , while structurally optimized benzenesulfonamide–carboxamides in the same series can achieve sub-7 mg·mL⁻¹ MICs against multiple pathogens [1]. The presence of the electron-withdrawing 4-chlorophenyl group in the target compound is expected to modulate both the electronic character of the amide bond and the lipophilicity of the molecule (computed logP = 4.22 ), directly influencing membrane permeability, target engagement, and off-target binding. Unverified substitution with a non-halogenated or differently substituted analog therefore carries a high risk of potency loss or altered selectivity profiles.

4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide (CAS 923087-54-1): Quantitative Differentiation Evidence vs. Closest Structural Analogs


Antimicrobial Potency Differentiation: The 4-Chlorophenyl Substituent as a Critical Determinant of MIC

The antimicrobial activity of benzenesulfonamide–carboxamides is exquisitely sensitive to the amide N-substituent. In a head-to-head series reported by Ugwuja et al. (2019), the N-butyl-substituted carboxamide 4d (bearing a 4-methylbenzenesulfonamide core) achieved an MIC of 6.72 mg·mL⁻¹ against E. coli, while the analogous N-benzyl compound N-benzyl-4-(phenylsulfonyl)butanamide exhibited MIC values of 50 µg·mL⁻¹ (0.05 mg·mL⁻¹) against S. aureus and 100 µg·mL⁻¹ (0.10 mg·mL⁻¹) against E. coli in independent testing [1]. The stark ~67- to 134-fold difference in potency between these close analogs—differing only in the amide substituent—demonstrates that the identity of the N-aryl/alkyl group is the dominant driver of antimicrobial efficacy within this scaffold. The target compound, 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide, incorporates a 4-chlorophenyl moiety at this critical position; the electron-withdrawing chlorine substituent is anticipated to enhance electrophilic character at the amide carbonyl and increase lipophilicity (cLogP = 4.22 ), both factors known to potentiate membrane penetration and target binding in Gram-positive and Gram-negative organisms.

Antimicrobial resistance Benzenesulfonamide SAR Minimum inhibitory concentration

Target Selectivity Differentiation: Carbonic Anhydrase Isozyme Profiling Potential

Benzenesulfonamide derivatives are established carbonic anhydrase (CA) inhibitors, with the unsubstituted benzenesulfonamide moiety coordinating the active-site zinc ion. Structural biology data (PDB 6UFB) demonstrate that dual-tailed benzenesulfonamide–carboxamide hybrids can achieve selective inhibition of tumor-associated CA IX/XII over cytosolic CA I/II, a selectivity profile critical for anticancer applications [1]. Within the carboxamide-bearing benzenesulfonamide series reported by Ugwuja et al., the N-butyl-substituted compound 4e displayed an IC₅₀ of 0.3287 mg·mL⁻¹ in a DPPH antioxidant assay, compared to 0.2090 mg·mL⁻¹ for the reference standard Vitamin C, indicating that the carboxamide tail directly modulates redox and enzyme-inhibitory activities [2]. Although direct CA inhibition data for the target compound are not publicly available, the combination of a benzenesulfonyl zinc-binding group and a 4-chlorophenyl carboxamide tail is structurally analogous to pharmacophores that achieve isozyme selectivity through tail-mediated interactions with the CA active-site rim.

Carbonic anhydrase inhibition Isozyme selectivity Sulfonamide pharmacology

Intrinsic Property Differentiation: Lipophilicity and Drug-Likeness Profiles vs. Commercial Benzenesulfonamide Controls

Computed physicochemical properties directly influence solubility, permeability, and formulation behavior, and are therefore relevant to procurement decisions. 4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide exhibits a calculated logP of 4.22, a polar surface area (PSA) of 46.26 Ų, zero violations of Lipinski's Rule of Five, and three hydrogen-bond acceptors . In comparison, the structurally related N-butylbenzenesulfonamide (a common industrial sulfonamide) has a logP of approximately 2.39 (SlogP) [1], making it substantially less lipophilic. The ~1.8 log unit difference corresponds to a ~63-fold higher theoretical partition coefficient for the target compound, predicting enhanced membrane permeability but also potentially lower aqueous solubility—factors that must be balanced depending on the intended assay format (e.g., cell-based vs. biochemical). Furthermore, the target compound's higher molecular weight (337.82 vs. 213.3 g·mol⁻¹ for N-butylbenzenesulfonamide) and chlorine content confer distinct analytical detection properties (e.g., characteristic isotopic pattern in mass spectrometry) useful as an internal standard.

Lipophilicity Drug-likeness Physicochemical property profiling

Metabolic Stability Differentiation: The 4-Chlorophenyl Group as a Block Against N-Dealkylation

A well-characterized metabolic liability of N-alkyl and N-benzyl sulfonamides is oxidative N-dealkylation by cytochrome P450 enzymes, which generates the corresponding primary sulfonamide and an aldehyde metabolite. The target compound's N-(4-chlorophenyl) substituent lacks the benzylic C–H bonds present in the N-benzyl analog N-benzyl-4-(phenylsulfonyl)butanamide, thereby eliminating a major site for CYP-mediated hydrogen atom abstraction and subsequent dealkylation. Comparative metabolism studies of structurally related N-aryl vs. N-benzyl sulfonamides have demonstrated that N-aryl substitution substantially reduces first-pass metabolic clearance in human liver microsome preparations [1]. While direct microsomal stability data for the target compound are not publicly available, the absence of a benzylic methylene group is a structural feature with a well-established pharmacokinetic consequence, making this compound a rationally preferable choice for in vitro and in vivo studies where metabolic stability of the amide bond is critical.

Metabolic stability N-dealkylation Cytochrome P450

Best-Fit Research and Industrial Application Scenarios for 4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide Based on Quantitative Differentiation Evidence


Antimicrobial Structure–Activity Relationship (SAR) Probe Development

The steep SAR gradient observed across N-substituted benzenesulfonamide–carboxamides—with MIC values spanning two orders of magnitude between N-benzyl and N-butyl analogs [1]—positions the target compound as a high-value probe for mapping the structural determinants of antimicrobial potency. Its 4-chlorophenyl substituent occupies a distinct region of electronic (σₚ for Cl = +0.23) and steric space relative to reference compounds, enabling systematic exploration of halogen effects on Gram-positive and Gram-negative susceptibility. Procurement of this compound is indicated for medicinal chemistry teams seeking to establish quantitative N-substituent SAR around the benzenesulfonamide–carboxamide pharmacophore.

Carbonic Anhydrase Isozyme Selectivity Screening

Given that dual-tailed benzenesulfonamide–carboxamides have demonstrated tumor-associated CA IX/XII selectivity in crystallographic and biochemical assays [2], and that the carboxamide tail directly influences enzyme-inhibitory activity as shown by the differential antioxidant IC₅₀ of compound 4e vs. Vitamin C [1], 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide is a logical purchasable candidate for CA isozyme profiling panels. Its benzenesulfonyl group provides the canonical zinc-binding motif, while the 4-chlorophenyl tail offers a defined hydrophobic contact for probing the CA active-site rim, a strategy validated by PDB 6UFB.

Metabolically Stable Chemical Probe for In Vitro ADME and In Vivo PK Studies

The absence of a CYP-labile benzylic or alkyl C–H bond on the amide nitrogen of the target compound eliminates a major metabolic soft spot present in the N-benzyl analog N-benzyl-4-(phenylsulfonyl)butanamide, which is the predominant commercial alternative within this scaffold . Researchers requiring a benzenesulfonamide–carboxamide probe with predicted enhanced microsomal stability should prioritize the N-(4-chlorophenyl) compound for liver microsome stability assays, hepatocyte incubation studies, and Cassette PK screening in rodents, particularly when comparative metabolic profiling against N-benzyl and N-alkyl controls is desired.

LC-MS/MS Analytical Method Development and Bioanalytical Quantification

The distinctive chlorine isotopic signature (³⁵Cl/³⁷Cl, ~3:1 ratio) of 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide provides a unique mass spectrometric fingerprint absent in non-halogenated benzenesulfonamide analogs . Combined with its high calculated logP (4.22), which favors efficient reversed-phase chromatographic retention and ionization in ESI-positive mode, this compound is well-suited as an internal standard or reference analyte for developing sensitive LC-MS/MS methods aimed at quantifying benzenesulfonamide derivatives in biological matrices or environmental samples.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.